

(S)-Bleximenib oxalate versus revumenib in KMT2A-rearranged AML

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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A Comparative Guide to Menin Inhibitors in KMT2A-Rearranged AML: **(S)-Bleximenib Oxalate** vs. Revumenib

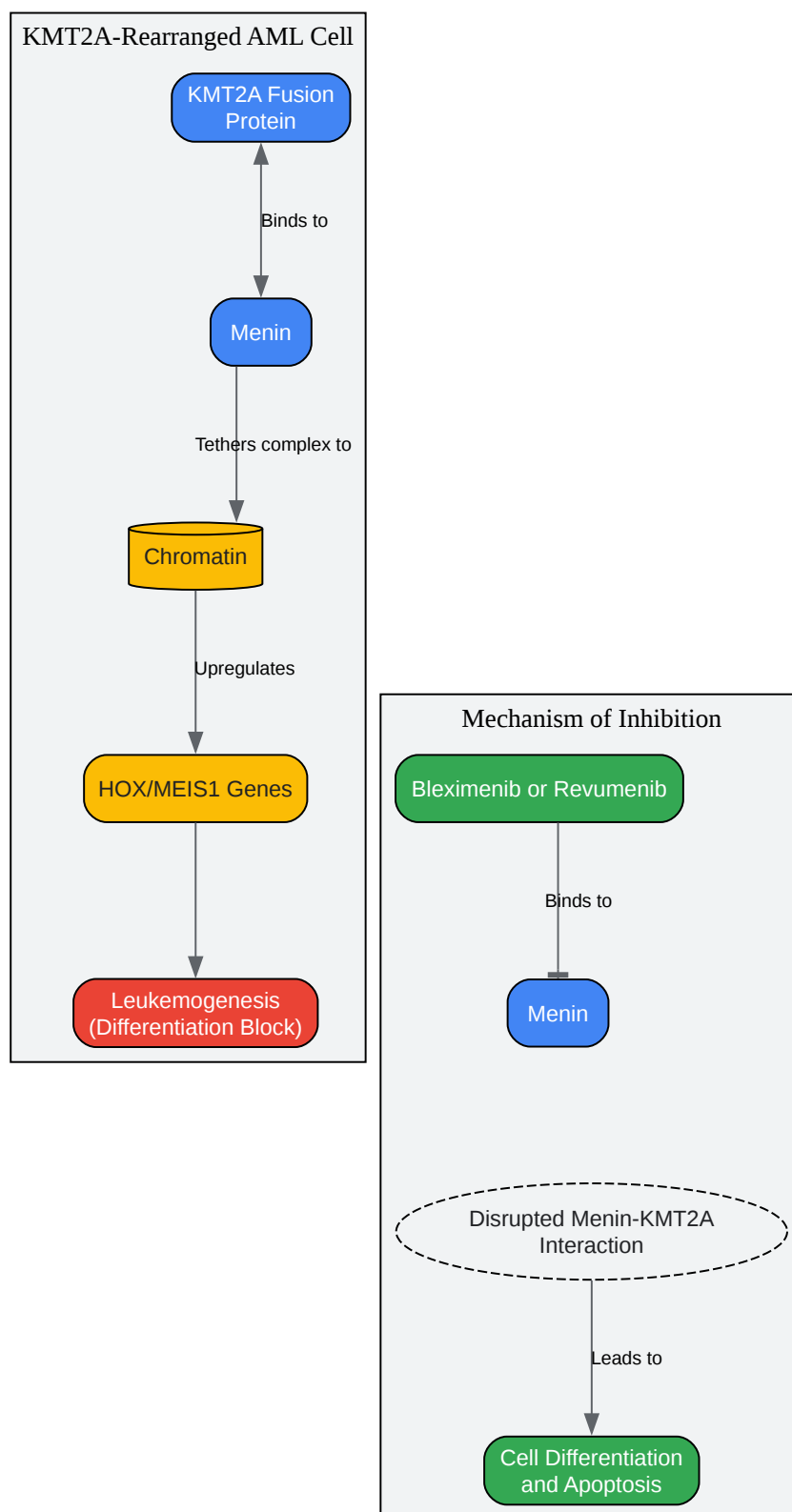
Introduction

Acute Myeloid Leukemia (AML) with rearrangements of the KMT2A gene (KMT2A-r) represents a high-risk subtype with historically poor outcomes.[1] The discovery of the critical role of the menin-KMT2A interaction in driving the leukemogenic program in these cancers has led to the development of a new class of targeted therapies: menin inhibitors.[2][3][4] These agents work by disrupting the protein-protein interaction between menin and the KMT2A fusion protein, which in turn downregulates the expression of key oncogenic genes like HOXA9 and MEIS1, leading to differentiation of leukemic blasts.[2][3][5] This guide provides a comparative overview of two leading menin inhibitors, **(S)-Bleximenib oxalate** and revumenib, for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Menin-KMT2A Axis

In KMT2A-rearranged leukemias, the N-terminus of the KMT2A protein is fused to one of over 80 different partner proteins.[2] This fusion protein aberrantly recruits the scaffolding protein menin. The menin-KMT2A fusion protein complex then binds to chromatin, leading to the upregulation of leukemogenic genes such as HOX and MEIS1, which causes a block in hematopoietic differentiation and promotes leukemic proliferation.[2][3][5]

Both bleximenib and revumenib are potent, orally bioavailable small molecule inhibitors that target the binding pocket on menin where KMT2A interacts. By competitively binding to menin, these inhibitors disrupt the formation of the oncogenic menin-KMT2A complex, leading to the downregulation of HOX and MEIS1 gene expression.[3] This action restores normal hematopoietic differentiation and induces apoptosis in leukemic cells.[2]



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Caption: Mechanism of Action of Menin Inhibitors in KMT2A-r AML.

Preclinical Data Comparison

Direct head-to-head preclinical studies comparing **(S)-Bleximenib oxalate** and revumenib are limited. However, individual studies demonstrate the potent activity of both compounds in KMT2A-r AML models.

| Parameter | (S)-Bleximenib oxalate (JNJ-75276617) | Revumenib (SNDX-5613) |
|--------------------|---|---|
| Binding Affinity | IC50: 0.1 nM (human menin) | Ki: 0.149 nM |
| Cell-based Potency | Potent antiproliferative activity in KMT2A-r AML cell lines (IC50 <0.1 µM) | Cell-based IC50: 10-20 nM in KMT2A-r cell lines |
| In Vivo Efficacy | Dose-dependent tumor regression and increased survival in AML xenograft models | Significant survival benefit and leukemic control in MOLM-13 xenografts |
| Key Findings | Inhibits menin-KMT2A complex association with chromatin, reduces target gene expression (e.g., MEIS1, FLT3).[6] Synergistic effects with venetoclax and azacitidine.[7] | Induces differentiation of leukemic cells.[8] |

Data compiled from multiple sources.[6][7][8][9][10] Direct comparison of IC50 values should be done with caution as experimental conditions may vary between studies.

Clinical Trial Data in KMT2A-Rearranged AML

Both bleximenib and revumenib have shown promising results in clinical trials involving patients with relapsed/refractory (R/R) KMT2A-r AML.

Monotherapy Efficacy

| Clinical Trial | Drug | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) Rate |
|-----------------------|------------|--|-----------------------------|---|
| AUGMENT-101 (Phase 2) | Revumenib | R/R KMT2A-r Acute Leukemia (n=57 efficacy-evaluable) | 63.2% | 22.8% |
| cAMeLot-1 (Phase 1/2) | Bleximenib | R/R KMT2A-r or NPM1-m Acute Leukemia (Data for 90/100 mg BID dose, n=21) | 47.6% | 33.0% (cCR) |

Data from AUGMENT-101 as of July 24, 2023[11] and cAMeLot-1 as of October 2024.[1] cCR = composite Complete Remission.

Combination Therapy Efficacy

Menin inhibitors are also being explored in combination with standard-of-care agents like venetoclax and azacitidine.

| Clinical Trial | Drug Combination | Patient Population | Overall Response Rate (ORR) | Composite Complete Remission (cCR) Rate |
|--------------------|-------------------------------------|---|-----------------------------|---|
| BEAT AML | Revumenib + Venetoclax/Azacitidine | Newly Diagnosed KMT2A-r AML (n=9) | 100% (CRc) | 89% |
| ALE1002 (Phase 1b) | Bleximenib + Venetoclax/Azacitidine | R/R KMT2A-r or NPM1-m AML (100 mg BID dose, n=22) | 81.8% | 59.1% |

Data from BEAT AML as of September 2024 and ALE1002 as of a recent data cutoff.[\[1\]](#)

Safety and Tolerability Profile

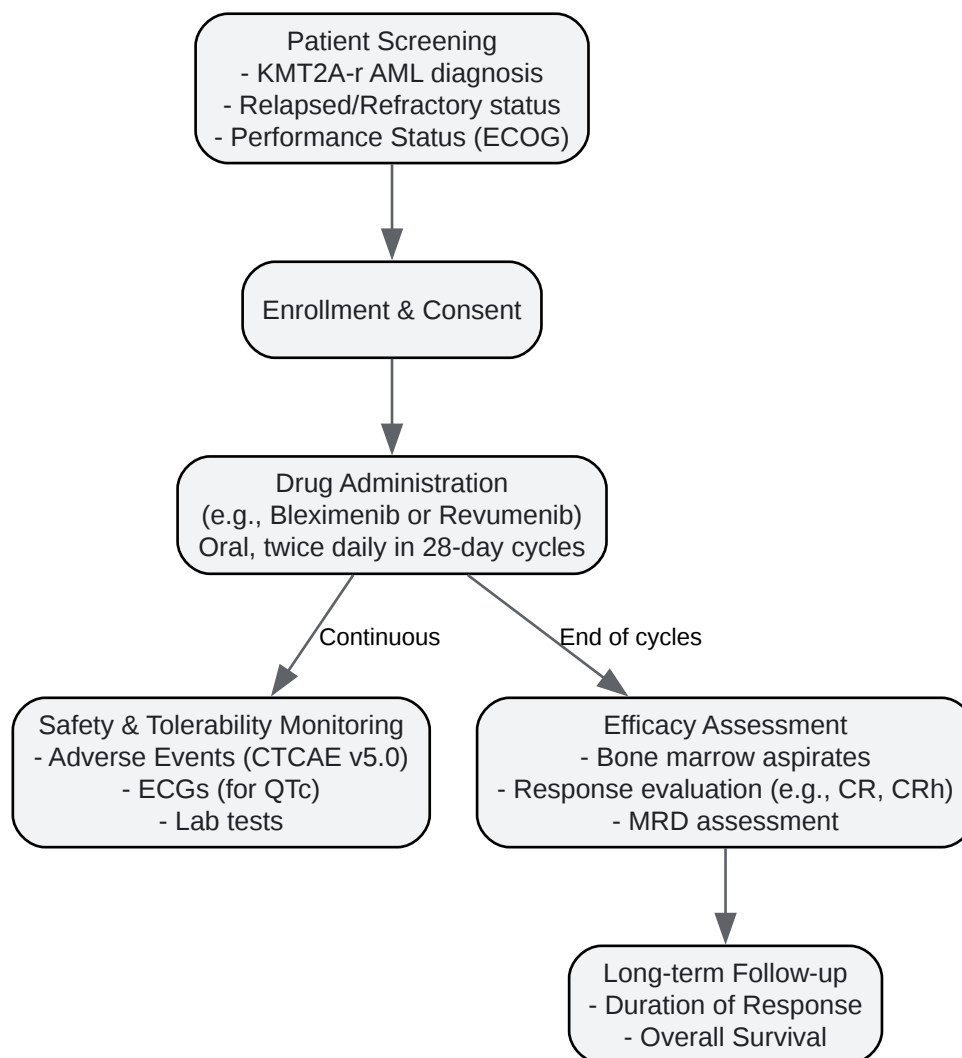
| Adverse Event (Grade ≥3) | Revumenib (AUGMENT-101) | Bleximenib (cAMeLot-1, monotherapy) |
|--------------------------|---|---|
| Differentiation Syndrome | 16.0% | 6.5% (at 90/100 mg BID dose) |
| QTc Prolongation | 13.8% | No QTc prolongation observed |
| Febrile Neutropenia | 37.2% | Not specifically reported in this breakdown |
| Thrombocytopenia | Not specifically reported in this breakdown | 9.7% (at 90/100 mg BID dose) |

Safety data from respective clinical trials.[\[1\]](#)[\[11\]](#) Direct comparison is challenging due to differences in trial design and patient populations.

Experimental Protocols and Workflows

General Clinical Trial Protocol Workflow

The clinical evaluation of both bleximenib and revumenib generally follows a standard workflow for oncology drug development.



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Caption: Generalized workflow for menin inhibitor clinical trials.

Key Methodologies from Cited Experiments

- **Cell Viability Assays (Preclinical):** To determine the half-maximal inhibitory concentration (IC₅₀), in vitro studies typically use assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. KMT2A-rearranged AML cell lines (e.g., MOLM-13, MV4-11) are cultured and exposed to varying concentrations of the menin inhibitor for a specified period (e.g., 72 hours). Cell viability is then measured spectrophotometrically to calculate the IC₅₀ value.

- **Clinical Efficacy Assessment (Clinical Trials):** In trials like AUGMENT-101 and cAMeLot-1, patient response is evaluated according to established criteria (e.g., European LeukemiaNet [ELN] criteria). This involves bone marrow aspirates and biopsies at baseline and at the end of specified treatment cycles to assess blast percentage. Complete Remission (CR) is typically defined as <5% blasts in the bone marrow and recovery of peripheral blood counts. Minimal Residual Disease (MRD) is often assessed by sensitive techniques like multi-parameter flow cytometry.
- **Safety and Tolerability Assessment:** Adverse events are monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Special attention is given to potential on-target effects like differentiation syndrome and off-target effects such as QTc prolongation, which requires regular electrocardiogram (ECG) monitoring.

Conclusion

Both **(S)-Bleximenib oxalate** and revumenib are promising targeted therapies that have demonstrated significant clinical activity in patients with heavily pre-treated KMT2A-rearranged AML. As menin inhibitors, they share a common mechanism of action, reversing the differentiation block imposed by the KMT2A-fusion oncoprotein.

Revumenib has shown a clear clinical benefit in the pivotal AUGMENT-101 trial, leading to its FDA approval for this indication.^[12] Bleximenib is also advancing rapidly through clinical development, with data from the cAMeLot-1 and ALE1002 studies highlighting its potential as both a monotherapy and in combination regimens.^{[1][13]}

While direct comparative data is lacking, preliminary findings suggest differences in their safety profiles, particularly concerning QTc prolongation and differentiation syndrome, which will be important considerations in clinical practice. The ongoing and future clinical trials will further delineate the roles of these agents and their optimal use in combination strategies to improve outcomes for this high-risk patient population.

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- To cite this document: BenchChem. [(S)-Bleximenib oxalate versus revumenib in KMT2A-rearranged AML]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567472#s-bleximenib-oxalate-versus-revumenib-in-kmt2a-rearranged-aml]

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